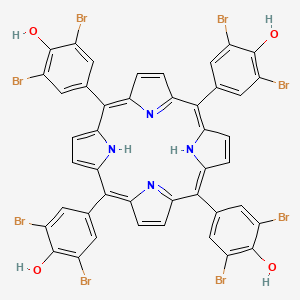
四(3,5-二溴-4-羟基苯基)卟啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (TDHPP) is a porphyrin molecule with four 3,5-dibromo-4-hydroxyphenyl substituents. Porphyrins are a class of organic compounds composed of four pyrrole rings connected by four methine bridges, and TDHPP is a type of porphyrin derivative. TDHPP has been used in a variety of scientific research applications, including as a photosensitizer, a catalyst, and a fluorescent probe.
科学研究应用
Photodynamic Therapy
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin and its derivatives have been used in Photodynamic Therapy (PDT) . The ground and excited state nature of these derivatives were examined using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies . The significant photophysical data of all synthesized derivatives was supplementary accessed to examine the cell imaging and cytotoxicity against two cancer cell lines .
Cell Imaging
The derivatives of Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin have been used for cell imaging . The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that these porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
Biomedical Applications
Porphyrin-based compounds, including Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin, have a wide range of biomedical applications . Their extraordinary electronic and photophysical properties have paved the way for an extensive possibility of applications .
Catalysis
Porphyrin compounds have extensive applicability in catalysis . The noteworthy influence of porphyrin compounds in catalysis has directed to their potential use as the prime candidate in PDT .
Sensors
Porphyrin-based compounds are used in the development of sensors . The number of synthetic porphyrin compounds reported so far has enhanced photophysicochemical properties as well as application in the biomedical field based on photodynamic therapy (PDT) .
Detection of Water Soluble Vitamins
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin may be used to prepare porphyrin-based matrices for the detection of water-soluble vitamins by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .
Trace Lead Determination
A new very sensitive and selective chromogenic reagent, meso-tetra-(3,5-dibromo-4-hydroxylphenyl)porphyrin [T(DBHP)P], was synthesized and studied for the determination of trace lead .
Energy Conversion
Porphyrin-based compounds, including Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin, have applications in energy conversion . Their unique electronic properties make them suitable for use in energy conversion devices .
作用机制
Target of Action
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin (TDBHP) is primarily targeted towards lead (Pb) . It has been synthesized and studied for the determination of trace lead .
Mode of Action
TDBHP interacts with lead to form a complex. The complex-formation reaction occurs in an alkaline solution and can be accelerated at room temperature in the presence of oxine . The composition of the complex is 1:2 Pb:TDBHP .
Pharmacokinetics
The solubility of tdbhp could potentially impact its bioavailability .
Result of Action
The result of TDBHP’s action is the formation of a complex with lead. This complex has a maximum absorption at 479 nm, indicating a color change that can be used for spectrophotometric determination of microamounts of lead .
Action Environment
The action of TDBHP is influenced by the environmental conditions. For instance, the complex-formation reaction occurs in an alkaline solution and can be accelerated at room temperature . Additionally, the presence of oxine can also accelerate the reaction .
属性
IUPAC Name |
2,6-dibromo-4-[10,15,20-tris(3,5-dibromo-4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H22Br8N4O4/c45-21-9-17(10-22(46)41(21)57)37-29-1-2-30(53-29)38(18-11-23(47)42(58)24(48)12-18)32-5-6-34(55-32)40(20-15-27(51)44(60)28(52)16-20)36-8-7-35(56-36)39(33-4-3-31(37)54-33)19-13-25(49)43(59)26(50)14-19/h1-16,53,56-60H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEAALYDIBPCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=C(C(=C6)Br)O)Br)C7=CC(=C(C(=C7)Br)O)Br)C8=CC(=C(C(=C8)Br)O)Br)C=C3)C9=CC(=C(C(=C9)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H22Br8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin | |
Q & A
Q1: How does Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin facilitate the detection of trace metals?
A: Tetra(3,5-dibromo-4-hydroxyphenyl)porphyrin, often abbreviated as T(DBHP)P, acts as a colorimetric reagent for detecting trace metals like Lead [] and Platinum []. In the presence of specific metals and under optimized conditions, T(DBHP)P forms a colored complex. This complex exhibits maximum absorbance at a specific wavelength, allowing for quantitative analysis using spectrophotometry. The intensity of the color change is directly proportional to the metal concentration, enabling researchers to determine even minute quantities of these metals in various samples.
Q2: What makes T(DBHP)P suitable for detecting nucleic acids?
A: T(DBHP)P exhibits unique interactions with nucleic acids, specifically calf thymus DNA (ctDNA) []. In acidic environments, the interaction between T(DBHP)P and ctDNA leads to a significant enhancement of Resonance Light Scattering (RLS) intensity. This amplified signal, measured at a specific wavelength (449 nm), directly correlates with the concentration of ctDNA. This characteristic makes T(DBHP)P a highly sensitive probe for detecting and quantifying nucleic acids at nanogram levels.
Q3: How does T(DBHP)P interact with proteins, and what are the analytical implications?
A: Research indicates that T(DBHP)P interacts with proteins like Bovine Serum Albumin (BSA) through a combination of electrostatic forces and non-radiation energy transfer [, ]. This interaction leads to fluorescence quenching of the protein, and the extent of quenching is directly related to the protein concentration. This phenomenon has been successfully employed to develop sensitive and selective spectrophotometric methods for protein quantification in various matrices, including food samples [].
Q4: Beyond analytical applications, what other research avenues are being explored with T(DBHP)P?
A: While T(DBHP)P demonstrates significant potential as an analytical reagent, research also focuses on understanding its interaction mechanisms with biomolecules. Studies delve into the thermodynamic parameters of T(DBHP)P binding with proteins [], offering insights into the nature of these interactions. Furthermore, investigations using techniques like synchronous fluorescence spectroscopy help elucidate the impact of T(DBHP)P on protein conformation and its influence on the surrounding microenvironment []. These findings contribute to a broader understanding of T(DBHP)P's behavior in biological systems, potentially paving the way for future applications beyond analytical chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

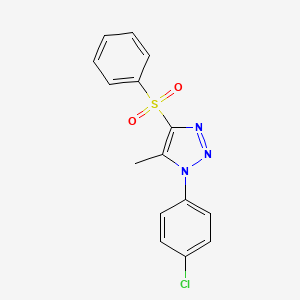
![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)


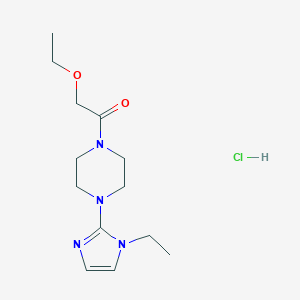
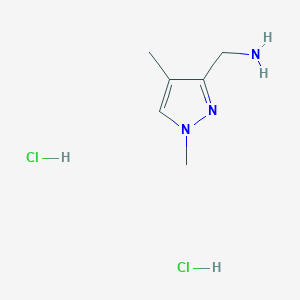
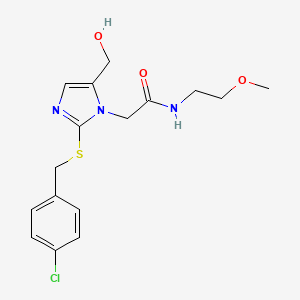
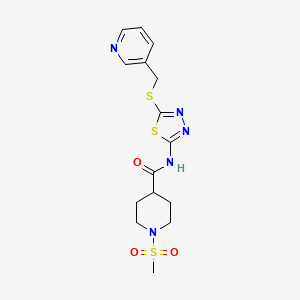
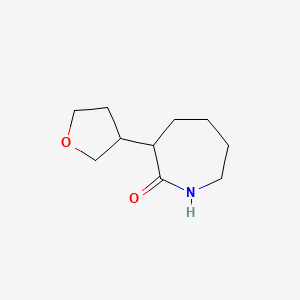

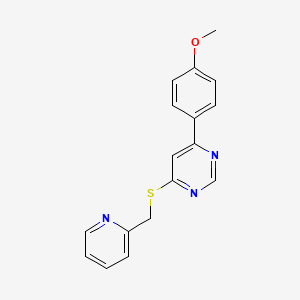

![ethyl 2-(2,6-dimethoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2465543.png)